molecular formula C30H24O12 B13072568 ProcyanidinA1

ProcyanidinA1

Cat. No.: B13072568
M. Wt: 576.5 g/mol
InChI Key: NSEWTSAADLNHNH-HGVDIQKESA-N
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Description

Contextualization within Proanthocyanidin (B93508) Research

Proanthocyanidins (B150500) (PAs), also known as condensed tannins, are complex polymers composed of flavan-3-ol (B1228485) subunits. nih.govmdpi.com They are broadly classified into A-type and B-type, distinguished by the nature of the interflavan bond. plantaanalytica.com B-type procyanidins feature a single C-C bond, while A-type procyanidins, such as Procyanidin (B600670) A1, possess an additional ether linkage (C-O-C) between the flavan-3-ol units. plantaanalytica.commdpi.compolyu.edu.hk This double linkage confers a more rigid and stable structure to A-type proanthocyanidins compared to their B-type counterparts. researchgate.net

Procyanidin A1 is specifically a dimer of (+)-catechin and (-)-epicatechin (B1671481). plantaanalytica.comcaymanchem.com Its formal chemical name is Epicatechin-(4β→8, 2β→O→7)-catechin. nih.govcaymanchem.com This structural distinction is crucial as it influences the compound's biochemical properties and biological activities, setting it apart from other proanthocyanidins. nih.gov Research has explored the diverse biological effects of proanthocyanidins as a group, including their antioxidant and anti-inflammatory properties. biointerfaceresearch.comresearchgate.net Within this broad landscape, Procyanidin A1 has emerged as a subject of focused investigation due to its unique characteristics and potential applications.

Research Trajectory and Significance of Procyanidin A1

The study of Procyanidin A1 has evolved from its initial isolation and structural elucidation to a more in-depth exploration of its biological functions. It is commonly isolated from natural sources such as peanut skins, cranberries, and grape seeds. plantaanalytica.combiosynth.com Early research focused on identifying and characterizing this compound from various plant species, including Rhododendron spiciferum. caymanchem.comphytolab.com

A significant area of research has been its potential immunomodulatory and anti-inflammatory effects. Studies have shown that Procyanidin A1 can influence cellular signaling pathways. For instance, it has been observed to inhibit degranulation in RBL-2H3 cells, a process downstream of protein kinase C (PKC) activation or calcium influx, suggesting antiallergic potential. medchemexpress.combiorbyt.comchemfaces.com

More recent research has uncovered its role in hematopoiesis. Specifically, Procyanidin A1 has been found to promote the production of platelets, potentially offering a way to ameliorate chemotherapy-induced thrombocytopenia by activating the JAK2/STAT3 pathway. plantaanalytica.comcaymanchem.com Furthermore, its antioxidant properties have been quantified, with studies demonstrating its ability to scavenge superoxide (B77818) radicals. caymanchem.com The interaction of Procyanidin A1 with gut microbiota and its subsequent metabolism are also emerging as important areas of investigation, as the metabolites may possess significant biological activity. biointerfaceresearch.comchemfaces.com The total synthesis of Procyanidin A1 has also been achieved, providing a means to produce the pure compound for further research and unequivocally confirming its structure. nih.govacs.org

Detailed Research Findings

The following table summarizes key research findings related to the biological activities of Procyanidin A1:

Research AreaFindingCell/Model SystemReference
Allergy/Immunology Inhibits degranulation downstream of protein kinase C activation or Ca2+ influx. medchemexpress.combiorbyt.comchemfaces.comRBL-2H3 cells medchemexpress.combiorbyt.comchemfaces.com
Suppresses serum IgE and IgG1 levels. medchemexpress.comMice immunized with ovalbumin medchemexpress.com
Increases proliferation of splenocytes and peritoneal macrophages. caymanchem.comIsolated mouse splenocytes and peritoneal macrophages caymanchem.com
Hematology Promotes platelet production and ameliorates chemotherapy-induced thrombocytopenia. plantaanalytica.comcaymanchem.comMouse model of thrombocytopenia plantaanalytica.comcaymanchem.com
Increases proliferation of megakaryoblasts. caymanchem.comDAMI megakaryoblasts caymanchem.com
Cardiovascular Health Inhibits LDL oxidation. chemfaces.comIn vitro chemfaces.com
Degrades cholesterol micelles. nih.govIn vitro nih.gov
Antioxidant Activity Scavenges superoxide radicals. caymanchem.comIn vitro caymanchem.com
Anti-aging Alleviates cellular senescence. mdpi.comPC12 and NIH/3T3 cells mdpi.com
Antiviral Activity Inhibits cytopathic effects of HIV-1. caymanchem.comMT-4 cells caymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H24O12

Molecular Weight

576.5 g/mol

IUPAC Name

(1S,13R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol

InChI

InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21?,26-,27?,29?,30+/m0/s1

InChI Key

NSEWTSAADLNHNH-HGVDIQKESA-N

Isomeric SMILES

C1C(C(OC2=C1C(=CC3=C2[C@H]4C([C@@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Canonical SMILES

C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O

Origin of Product

United States

Biosynthesis and Natural Occurrence of Procyanidin A1

Flavonoid Pathway Precursors and Enzymes

The journey to Procyanidin (B600670) A1 begins with the general flavonoid pathway, which produces its fundamental building blocks. Procyanidin A1 is a dimer composed of an epicatechin unit and a catechin (B1668976) unit, linked by both a C4β→C8 bond and a C2β→O→C7 ether bond. mdpi.comwikipedia.orgplantaanalytica.com The synthesis of these flavan-3-ol (B1228485) monomers, epicatechin and catechin, is a critical prerequisite.

The formation of flavan-3-ol monomers is controlled by key enzymes that channel intermediates from the central flavonoid pathway. Dihydroflavonols serve as a crucial branch-point. nih.gov

Dihydroflavonol-4-reductase (DFR) is a pivotal enzyme that catalyzes the stereospecific reduction of dihydroflavonols (e.g., dihydroquercetin) to produce flavan-3,4-diols, also known as leucoanthocyanidins. nih.govfrontiersin.orgnih.gov This NADPH-dependent reaction is a committed step towards the synthesis of both proanthocyanidins (B150500) and anthocyanins. nih.govmdpi.com The activity of DFR is essential; its deactivation results in the loss of proanthocyanidin (B93508) accumulation. nih.gov

From leucoanthocyanidins, the pathway bifurcates to form the two distinct monomer units of Procyanidin A1:

2,3-trans-flavan-3-ols (+)-catechin: Leucoanthocyanidins can be directly converted to (+)-catechin by the enzyme Leucoanthocyanidin Reductase (LAR) . mdpi.comnih.gov

2,3-cis-flavan-3-ols (-)-epicatechin (B1671481): Alternatively, leucoanthocyanidins are first oxidized by Anthocyanidin Synthase (ANS) , also called Leucoanthocyanidin Dioxygenase (LDOX), to form unstable anthocyanidins (e.g., cyanidin). mdpi.comnih.gov These anthocyanidins are then reduced by Anthocyanidin Reductase (ANR) to yield (-)-epicatechin. nih.govnih.govoup.com

The coordinated action of these enzymes provides the necessary catechin and epicatechin units for the subsequent assembly of the Procyanidin A1 dimer.

EnzymeAbbreviationFunctionPrecursorProduct
Dihydroflavonol-4-reductaseDFRReduces dihydroflavonols to leucoanthocyanidinsDihydroflavonolsLeucoanthocyanidins
Leucoanthocyanidin ReductaseLARReduces leucoanthocyanidins to 2,3-trans-flavan-3-olsLeucoanthocyanidins(+)-Catechin
Anthocyanidin SynthaseANS / LDOXOxidizes leucoanthocyanidins to anthocyanidinsLeucoanthocyanidinsAnthocyanidins (e.g., Cyanidin)
Anthocyanidin ReductaseANRReduces anthocyanidins to 2,3-cis-flavan-3-olsAnthocyanidins (e.g., Cyanidin)(-)-Epicatechin

The defining feature of Procyanidin A1 is its A-type linkage, which involves a second ether bond in addition to the common C-C bond found in B-type procyanidins. The precise enzymatic mechanism for the in-vivo formation of this A-type linkage remains an area of active research. acs.org However, chemical and biosynthetic studies suggest that A-type procyanidins are formed from their B-type precursors through an oxidative process. wikipedia.orgacs.org

The proposed mechanism involves the oxidation of a B-type dimer (such as Procyanidin B1, which is epicatechin-(4β→8)-catechin). acs.org This oxidation, potentially catalyzed by enzymes like polyphenol oxidases or peroxidases, is thought to remove a hydride from the C2 position of the upper epicatechin unit. acs.orgresearchgate.net This generates a carbocation or a related reactive intermediate, which is then subjected to a nucleophilic attack by the hydroxyl group at the C7 position of the lower catechin unit. This second bond formation results in the characteristic C2β→O→C7 ether linkage, converting the B-type structure into the more rigid A-type structure of Procyanidin A1. acs.org

Genetic Regulation of Proanthocyanidin Biosynthesis Relevant to A-Type Dimers

The synthesis of proanthocyanidins, including the precursors for A-type dimers, is tightly controlled at the genetic level. This regulation ensures that these compounds are produced in specific tissues at appropriate times and in response to various developmental or environmental cues.

The expression of the structural genes encoding enzymes like DFR, LAR, and ANR is predominantly controlled by a conserved transcriptional complex known as the MBW complex. mdpi.comnih.govnih.gov This ternary complex is composed of three distinct types of regulatory proteins:

R2R3-MYB transcription factors: These proteins recognize and bind to specific cis-regulatory elements in the promoters of target flavonoid genes. mdpi.com

basic Helix-Loop-Helix (bHLH) transcription factors: These proteins act as crucial partners, interacting with both MYB and WD40 proteins. nih.govmdpi.com

WD40-repeat (WDR) proteins: These proteins function as a stable scaffold, facilitating the assembly and function of the MYB and bHLH components into an active transcriptional complex. mdpi.comfao.org

Protein FamilyExample ProteinsFunction in Complex
R2R3-MYBVvMYBPA1, CsMYB5eBinds to DNA promoter regions of target genes to initiate transcription.
basic Helix-Loop-HelixbHLHInteracts with both MYB and WD40 proteins, central to complex formation.
WD40-repeatWD40Acts as a structural scaffold, stabilizing the MYB-bHLH interaction.

The production of proanthocyanidins is a well-documented component of the plant defense system. nih.gov The accumulation of these compounds is often induced by a wide range of environmental challenges, indicating that the MBW regulatory network is integrated with stress-signaling pathways.

Abiotic Stress: Factors such as high-intensity light, UV radiation, drought, low temperatures, and nutrient deficiencies can significantly enhance the transcription of proanthocyanidin biosynthetic genes and lead to the accumulation of their products. mdpi.comnih.govoup.com

Biotic Stress: Attack by pathogens and herbivores is also a potent inducer of proanthocyanidin synthesis. oup.com For instance, fungal infection has been shown to trigger a significant increase in proanthocyanidin levels in grape berries as a defense mechanism. oup.com

Plant Sources and Isolation Methodologies for Research

Procyanidin A1 and other A-type proanthocyanidins are not as widespread in the plant kingdom as their B-type counterparts but are characteristic constituents of a select group of plants.

PlantCommon NamePart of Plant
Arachis hypogaeaPeanutSkins (Testa)
Vaccinium macrocarponCranberryFruit
Rhododendron spiciferum------
Ecdysanthera utilis------
Litchi chinensisLycheePericarp
Persea americanaAvocado---

The isolation of Procyanidin A1 for research purposes requires multi-step purification procedures designed to separate this specific dimer from a complex mixture of other phenolic compounds.

MethodologyPrincipleApplication in Procyanidin A1 Isolation
Solvent Extraction & Partitioning Differential solubilityInitial extraction from plant material (e.g., with methanol) followed by liquid-liquid partitioning (e.g., with ethyl acetate) to concentrate the procyanidin fraction. nih.gov
Column Chromatography AdsorptionSeparation of the crude extract into fractions on a stationary phase like silica gel, based on polarity. nih.gov
Solid-Phase Extraction (SPE) Adsorption/DesorptionCleanup and fractionation using macroporous adsorbent resins to remove impurities and separate oligomers. mdpi.com
Counter-Current Chromatography (CCC) Differential partitioning between two immiscible liquid phasesAn efficient, high-resolution technique for separating individual procyanidin dimers and oligomers without a solid support matrix. researchgate.net
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a mobile and stationary phaseFinal purification of Procyanidin A1 to a high degree of purity and analytical quantification. nih.gov

Following isolation, the definitive identification and structural confirmation of Procyanidin A1 are accomplished using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

Common Botanical Sources

Procyanidin A1 is not as widespread in the plant kingdom as its B-type counterparts but is found in significant concentrations in a select number of sources. Among the most well-documented are peanut skins and cinnamon bark.

Peanut Skin (Arachis hypogaea): The thin, papery skin surrounding the peanut kernel is a particularly rich source of A-type procyanidins, with Procyanidin A1 being a prominent constituent wikipedia.orgnih.govmdpi.commdpi.comresearchgate.net. Peanut skins are a major byproduct of the peanut processing industry and are increasingly recognized for their high content of these bioactive compounds mdpi.comresearchgate.net. Studies have specifically isolated and quantified Procyanidin A1 from peanut skin extracts nih.govmdpi.com.

Cinnamon Bark (Cinnamomum sp.): Various species of cinnamon have been identified as containing A-type procyanidins tuscany-diet.netnih.gov. The bark contains a complex mixture of procyanidins with both A-type and B-type linkages nih.gov. These compounds contribute to the characteristic properties and biological activities associated with this widely used spice.

Other reported botanical sources for Procyanidin A1 include plants such as Rhododendron spiciferum, Ecdysanthera utilis, Cupania americana, and Morus alba wikipedia.orgnih.gov.

Table 1: Common Botanical Sources of Procyanidin A1
Botanical SourceScientific NamePlant PartReference
Peanut SkinArachis hypogaeaTesta (Skin) wikipedia.orgmdpi.comresearchgate.net
CinnamonCinnamomum sp.Bark nih.gov
-Rhododendron spiciferum- wikipedia.org
-Ecdysanthera utilis- wikipedia.org

Extraction and Purification Techniques for Research-Grade Purity

Obtaining Procyanidin A1 with the high degree of purity required for research involves a multi-step process of extraction and chromatographic separation. The goal is to efficiently remove the compound from its complex plant matrix and separate it from other related flavonoids and plant metabolites.

Extraction: The initial step involves solid-liquid extraction from the botanical source material. The choice of solvent is critical for maximizing the yield of procyanidins.

Solvent Systems: Aqueous acetone, typically in concentrations of 53-70%, is widely recognized as a highly effective solvent for extracting procyanidins from plant materials like peanut skins mdpi.commdpi.com. The addition of a small amount of acid, such as formic acid, to the solvent can improve extraction efficiency and stability of the procyanidins mdpi.comnih.gov.

Purification: Following extraction, the crude extract contains a mixture of various compounds. Achieving research-grade purity necessitates the use of various chromatographic techniques, often in combination.

Gel Adsorption/Filtration Chromatography: This technique separates molecules based on their size and is a common initial step for purifying procyanidins. Materials like Sephadex LH-20 and Toyopearl HW-40(s) are frequently used researchgate.netresearchgate.net. The crude extract is passed through a column packed with this gel, which allows for the separation of procyanidins from other smaller or larger molecules, yielding a procyanidin-rich fraction researchgate.netnih.govnih.gov.

Normal-Phase Liquid Chromatography (NP-LC/HPLC): This is a powerful technique for separating procyanidin oligomers based on their degree of polymerization nih.govnih.govresearchgate.net. In NP-LC, a polar stationary phase (like silica) is used with a non-polar mobile phase researchgate.netinterchim.com. Under these conditions, compounds elute in order of increasing molecular size, allowing for the effective separation of dimers like Procyanidin A1 from monomers, trimers, and higher polymers nih.govresearchgate.net. Preparative HPLC using a normal-phase column is often a final step to achieve high purity (>95%) of the isolated compound researchgate.net.

The combination of these techniques, for instance, an initial fractionation by gel filtration followed by one or more rounds of preparative normal-phase HPLC, is a standard laboratory procedure for isolating research-grade Procyanidin A1 researchgate.net.

Table 2: Extraction and Purification Techniques for Procyanidin A1
TechniquePrincipleTypical Use in Procyanidin A1 IsolationReference
Solvent ExtractionDifferential solubility of compounds in a solvent system.Initial removal of procyanidins from raw plant material (e.g., peanut skins) using aqueous acetone. mdpi.commdpi.com
Gel Adsorption/Filtration ChromatographySeparation based on molecular size and polarity.Initial cleanup and fractionation of crude extract to obtain a procyanidin-rich fraction. researchgate.netresearchgate.netnih.gov
Normal-Phase High-Performance Liquid Chromatography (NP-HPLC)Separation based on polarity and degree of polymerization.High-resolution separation of procyanidin oligomers to isolate dimers (like Procyanidin A1) from other polymers. Often used as a final purification step. nih.govresearchgate.net

Chemical Synthesis and Semisynthesis of Procyanidin A1

Strategies for A-Type Procyanidin (B600670) Linkage Formation

The creation of the A-type linkage, which involves both a C-C bond and an ether bond between flavanol units, is the cornerstone of Procyanidin A1 synthesis. Researchers have explored several pathways to achieve this, primarily focusing on oxidative and condensation methodologies.

One of the prominent methods for forging the A-type linkage is through radical oxidation. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has been effectively employed in this capacity. This approach typically involves the oxidation of a B-type procyanidin precursor. For instance, Procyanidin B1 can be converted to Procyanidin A1 through a radical oxidation process mediated by DPPH radicals under neutral conditions. This transformation is believed to proceed via the abstraction of a hydrogen atom from the C2 position of the catechin (B1668976) unit, initiating the formation of the characteristic ether linkage of the A-type structure.

Studies have systematically investigated the DPPH radical-induced oxidation of C4–C8 linked B-type procyanidins to optimize the formation of A-type products. These investigations have explored the influence of reaction parameters such as temperature and time on the conversion rates.

PrecursorOxidizing AgentResulting A-Type Procyanidin
Procyanidin B1DPPH RadicalProcyanidin A1
Procyanidin B2DPPH RadicalProcyanidin A2

The synthesis of A-type procyanidins can also be achieved through condensation reactions involving flavan-3-ol (B1228485) monomers and anthocyanins. It has been suggested that A-type dimeric or oligomeric proanthocyanidins (B150500) can be formed in vitro by the direct condensation of anthocyanins with (+)-catechin or (-)-epicatechin (B1671481). This reaction leads to the formation of colorless bicyclic anthocyanin-flavan-3-ol dimers that contain both the C4–C8 and the C2–O–C7 ether linkages characteristic of A-type structures. However, it is important to note that the oligomers produced through this method may differ from their natural counterparts, often containing additional methyl or glucosyl groups.

Another approach involves the reaction of a flavylium perchlorate with (+)-catechin in aqueous methanol, although this has been reported to result in low yields of the desired A-type procyanidin. More efficient methods have been developed utilizing the condensation of benzopyrylium salts with either catechin or phloroglucinol, which can produce A-type procyanidins in good yields.

The conversion of B-type procyanidins to their A-type counterparts is a key semisynthetic strategy. This transformation is predicated on the hypothesis that A-type proanthocyanidins are formed biosynthetically from the corresponding B-type precursors through oxidation at the C-2 position of the upper monomeric unit.

Initial attempts at this conversion utilized various oxidizing agents, including hydrogen peroxide in the presence of sodium bicarbonate and molecular oxygen with sodium bicarbonate, though these methods often resulted in low yields (3–12%). More recent and optimized methods have employed DPPH radical-induced oxidation, which has shown greater success in converting B-type procyanidins like Procyanidin B1 and B2 into Procyanidin A1 and A2, respectively. The process is thought to involve the abstraction of the hydrogen atom at the C2 position, leading to the formation of the crucial ether bond.

B-Type PrecursorOxidizing SystemA-Type ProductReported Yield
Procyanidin B2H2O2 / NaHCO3Procyanidin A-typeLow
Procyanidin B-typeO2 / NaHCO3Procyanidin A-typeLow
Procyanidin B1DPPH RadicalProcyanidin A1-
Procyanidin B2DPPH RadicalProcyanidin A2-
Procyanidin C-1 (Trimer)DPPH, O2-, Polyphenol Oxidase, Xanthine OxidaseCinnamtannin B-1 (A-type Trimer)-

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of Procyanidin A1 is a complex task due to the multiple chiral centers present in the molecule. Synthetic strategies often result in a mixture of diastereomers, necessitating subsequent separation and purification.

Many synthetic routes towards A-type procyanidins, particularly those involving the addition of a π-nucleophilic unit to an electrophilic substrate, proceed in a non-stereoselective manner, yielding mixtures of diastereomers. The first total synthesis of naturally occurring Procyanidin A1 and A2 involved the formation of a coupled product which, after removal of protecting groups, formed the A-type linkage in situ as a mixture of diastereomers.

The separation of these diastereomeric mixtures is a critical step in obtaining pure Procyanidin A1. Various chromatographic techniques have been employed for this purpose. Preparative High-Performance Liquid Chromatography (HPLC) has proven to be an effective method. Different stationary phases, such as C18 and diol columns, have been utilized to achieve separation based on the degree of polymerization and the specific stereochemistry of the isomers. For instance, preparative diol-HPLC can provide separation of procyanidins according to their increasing degree of polymerization, allowing for the isolation of individual procyanidin isomers. Other techniques like solid-phase extraction and gel permeation chromatography (e.g., with Sephadex LH-20) have also been used in the fractionation of procyanidin extracts, although they may be less efficient for separating complex oligomeric mixtures.

The precise mechanism for the formation of the double interflavan linkage in A-type proanthocyanidins is a subject of ongoing investigation, though several plausible pathways have been proposed.

One widely accepted hypothesis suggests that A-type proanthocyanidins are formed from their B-type counterparts through an oxidative process. This is thought to begin with the removal of a hydride ion from the C2 position of the upper flavanol unit. This initial oxidation event is believed to generate a carbocation or a related reactive intermediate.

A key proposed intermediate in this transformation is a quinone methide. The oxidative conversion of B-type to A-type procyanidins is thought to proceed via a quinone methide mechanism, which can be initiated by either a free radical-driven process or an enzyme-catalyzed free radical reaction. This mechanism involves the formation of a reactive quinone methide intermediate that then undergoes an intramolecular cyclization to form the characteristic ether linkage of the A-type structure.

In synthetic approaches, the mechanism often involves the reaction of an electrophilic species with a nucleophilic flavan-3-ol. For example, in syntheses utilizing flavylium salts, the flavylium salt acts as the electrophile. A plausible mechanism for the formation of the A-type linkage has been proposed to occur via ketal, oxonium ion, or carbonium ion formation following the removal of protecting groups under catalytic hydrogenation conditions.

Derivatization for Mechanistic Probes

The chemical modification of Procyanidin A1 to create derivatives serves as a powerful tool for investigating its biological mechanisms of action. By attaching specific chemical moieties, researchers can probe its interactions with biological targets, elucidate structure-activity relationships, and develop leads for new therapeutic agents.

A notable example of such derivatization is the synthesis of a Procyanidin A1-acetone conjugate. This derivative was prepared to explore the impact of modifying the polyphenol structure on its biological activity. The synthesis is straightforward, involving the reaction of Procyanidin A1 with acetone in the presence of a catalytic amount of sulfuric acid. This modification was shown to significantly enhance the α-glucosidase inhibitory activity of Procyanidin A1, which itself is inactive. This finding suggests that the acetone conjugate could serve as a lead compound for the development of new antidiabetic agents.

The study of such derivatives provides valuable insights into the pharmacophore of Procyanidin A1 and highlights how targeted chemical modifications can modulate its biological profile. The development of a broader range of derivatives, such as those incorporating fluorescent tags or affinity labels, would further expand the utility of Procyanidin A1 as a chemical probe in biological research.

Table 2: Derivatization of Procyanidin A1 for Mechanistic Studies

Derivative Reactants Key Reagents/Conditions Purpose of Derivatization Key Finding
Procyanidin A1-acetone conjugateProcyanidin A1, AcetoneSulfuric acid (catalyst)To investigate the effect of structural modification on biological activity.The conjugate exhibited significant α-glucosidase inhibitory activity, whereas Procyanidin A1 was inactive.

Advanced Analytical Methodologies for Procyanidin A1 Characterization

Spectroscopic Techniques in Structural Elucidation

Spectroscopy is fundamental to deciphering the intricate molecular architecture of procyanidin (B600670) oligomers. Techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information on connectivity, stereochemistry, and molecular weight.

While essential, the interpretation of NMR spectra for procyanidin oligomers can be challenging due to resonance multiplicity and broadening caused by rotational and conformational isomers. usda.gov Despite these complexities, advanced 2D NMR techniques have been successfully employed to fully assign the proton and carbon resonances for related compounds like procyanidin A2, demonstrating the power of this method for A-type dimer analysis. psu.edu

Mass Spectrometry (MS) is an indispensable technique for determining the molecular weight and obtaining structural information about procyanidins. mtoz-biolabs.com When coupled with fragmentation analysis in tandem mass spectrometry (MS/MS), it allows for the differentiation of various procyanidin types. nih.gov The fragmentation of procyanidins in MS/MS typically follows three main pathways: Quinone Methide (QM) fission, Heterocyclic Ring Fission (HRF), and Retro-Diels-Alder (RDA) cleavage. nih.govresearchgate.netnih.gov

For A-type procyanidins such as Procyanidin A1, these fragmentation patterns are highly characteristic. The QM fission of the interflavan bond is particularly diagnostic; A-type dimers produce monomeric fragment ions with a mass difference of 4 Da (e.g., m/z 289 and m/z 285), which distinguishes them from B-type dimers that show a 2 Da difference. nih.gov HRF and RDA reactions provide further structural details. For example, the MALDI-ToF/ToF tandem mass spectrum of Procyanidin A1 shows a characteristic fragment ion at m/z 449, corresponding to an HRF of the dimeric form. nih.govresearchgate.net

Table 1: Characteristic MS/MS Fragmentation Ions for Procyanidin A1

Fragmentation Pathway Precursor Ion (m/z) Characteristic Fragment Ion(s) (m/z) Structural Information
Quinone Methide (QM) 575 [M-H]⁻ 289 and 285 Indicates A-type linkage (4 Da difference)
Heterocyclic Ring Fission (HRF) 575 [M-H]⁻ 449 Corresponds to HRF from the dimer

| Retro-Diels-Alder (RDA) | 575 [M-H]⁻ | 425 and 407 (with water loss) | Corresponds to RDA of the dimer |

Chromatographic Separations for Oligomeric Analysis

The immense structural diversity of procyanidins in natural sources makes chromatographic separation a critical step prior to analysis. High-performance liquid chromatography is the cornerstone technique for isolating and quantifying individual oligomers.

High-Performance Liquid Chromatography (HPLC) is a standard and essential tool for the analysis and purification of procyanidins. nih.gov Both reversed-phase (RP-HPLC) and normal-phase (NP-HPLC) columns are utilized for separating these polar compounds. nih.gov RP-HPLC is commonly used for the quantitative analysis of procyanidins in various extracts, such as those from grape seeds and tea leaves. nih.gov

Specifically for Procyanidin A1, RP-HPLC has proven effective in separating A-type and B-type dimers found in sources like peanut skin. spkx.net.cn In laboratory settings, Procyanidin A1 has been isolated from peanut skin with a purity exceeding 98%, as confirmed by HPLC analysis. researchgate.net The method's ability to separate compounds based on their polarity allows for the effective isolation of Procyanidin A1 from a complex mixture of other phenolic compounds.

The coupling of HPLC with mass spectrometry (HPLC-MS) and tandem mass spectrometry (HPLC-MS/MS) represents a powerful approach for the unambiguous identification and quantification of procyanidins. mtoz-biolabs.comnih.gov This hyphenated technique combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of MS detection. mtoz-biolabs.com

HPLC-MS/MS is particularly adept at discriminating between A-type and B-type procyanidins. researchgate.net The methodology allows for the selection of a specific precursor ion (like the molecular ion of Procyanidin A1) after it elutes from the HPLC column, followed by its fragmentation to produce a characteristic product ion spectrum, confirming its identity. This approach has been successfully used to analyze procyanidins in complex plant extracts. nih.gov For example, an ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was used to quantify proanthocyanidins (B150500), distinguishing between different structural types. nih.gov

Method Validation in Complex Biological and Plant Matrices

For research and quality control purposes, analytical methods must be validated to ensure they are reliable, accurate, and reproducible when applied to complex samples like food, herbal products, and biological tissues.

The validation of analytical methods, such as HPLC-MS/MS, for procyanidin analysis is a critical step to ensure data quality. mdpi.comdntb.gov.ua Validation protocols assess several key performance characteristics, including selectivity, linearity, range, precision, accuracy, recovery, matrix effects, and the limit of quantification (LOQ). mdpi.comcsic.es

One study detailed the development and validation of an HPLC-MS² method for flavanols and procyanidins (up to a degree of polymerization of four) in seven distinct and challenging food matrices: cocoa powder, baking chocolate, whole milk powder, whey protein, corn starch, soy flour, and wheat flour. researchgate.net The study demonstrated the method's ability to accurately discriminate between A-type and B-type procyanidins. researchgate.net In this validation, accuracy ranged from 90.9% to 125.4%, and precision was below 10% at lower concentrations. researchgate.net Another comprehensive study optimized and validated an extraction procedure and HPLC method for analyzing procyanidins in seven different herbal matrices, confirming the reliability of the procedure for quantification. mdpi.comdntb.gov.ua These validation efforts are crucial for applying the analytical methodologies to reliably characterize Procyanidin A1 in a wide array of sample types.

Table 2: Compound Names Mentioned

Compound Name
Procyanidin A1
Procyanidin A2
Procyanidin B-3
Catechin (B1668976)
Epicatechin
Gallocatechin
Epigallocatechin
Epigallocatechin-3-O-gallate

Accuracy, Precision, and Recovery Assessments

The validation of analytical methods is fundamental to obtaining reliable and reproducible data for Procyanidin A1. This involves assessing the method's accuracy, precision, and recovery.

Accuracy refers to the closeness of a measured value to a standard or known value. For procyanidins, accuracy is often determined through spike and recovery experiments, where a known quantity of a standard is added to a sample matrix. rsc.org One study developing a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS²) method for procyanidins reported accuracy ranging from 90.9% to 125.4% in various food matrices. researchgate.net Another method validation for flavanols and procyanidins demonstrated accuracy between 100.7% and 102.9%. rsc.org

Precision measures the reproducibility of a method, indicating how close multiple measurements of the same sample are to each other. It is typically expressed as the relative standard deviation (%RSD). Intraday precision assesses reproducibility within a single day, while interday precision evaluates it over different days. A validated HPLC method with fluorescence detection (FLD) for procyanidins, including A-type dimers like Procyanidin A2, showed intraday precision (%CV) of ≤10% and interday precision of ≤15%. nih.gov Another study reported excellent intraday precision with RSD below 1.08% and interday RSD below 1.48% for a method analyzing polyphenols. researchgate.net

Recovery is the percentage of the true amount of an analyte that is detected by the analytical method. High recovery rates indicate that the extraction and analytical procedures are efficient. For instance, a method for determining polyphenolic content showed recovery rates between 98.2% and 101.7%. researchgate.net

These validation parameters are essential for ensuring the quality and reliability of data generated in research and quality control settings.

Table 1: Method Validation Parameters for Procyanidin Analysis

Parameter Typical Range/Value Reference
Accuracy 90.9% - 125.4% researchgate.net
100.7% - 102.9% rsc.org
Intraday Precision (%RSD) < 1.08% researchgate.net
≤ 10% nih.gov
Interday Precision (%RSD) < 1.48% researchgate.net
≤ 15% nih.gov
Recovery 98.2% - 101.7% researchgate.net

This table provides an interactive summary of typical validation parameters for procyanidin analysis based on cited research.

Discrimination of A- and B-Type Procyanidins by MS² Detection

Mass spectrometry, particularly tandem mass spectrometry (MS² or MS/MS), is a powerful tool for distinguishing between A-type and B-type procyanidins. researchgate.net These two types of procyanidins differ in their linkage between flavan-3-ol (B1228485) units. B-type procyanidins have a single C4-C8 or C4-C6 linkage, whereas A-type procyanidins, like Procyanidin A1, possess an additional ether bond (C2→O7). mdpi.comnih.gov

This structural difference leads to distinct fragmentation patterns in MS² analysis. mdpi.com The additional bond in A-type procyanidins makes them more resistant to certain cleavages compared to their B-type counterparts. researchgate.net When subjected to collision-induced dissociation, B-type procyanidins typically fragment through quinone methide (QM) fission, retro-Diels-Alder (RDA) reactions, and heterocyclic ring fission (HRF). nih.govmdpi.com A-type procyanidins also undergo these fragmentation pathways, but the presence of the second bond results in unique fragment ions. For example, in negative ion mode, Procyanidin A-type trimers have been identified with a precursor ion at m/z 863 and specific product ions at m/z 711, 693, 573, 451, and 411. mdpi.com

The ability of MS² to differentiate these isomers is crucial for the accurate characterization of complex mixtures of procyanidins found in natural sources. researchgate.net For instance, researchers have successfully used HPLC-MS² to discriminate between Procyanidin A1, A2 (another A-type dimer), B2, and B5. researchgate.net

Microwave-Assisted Depolymerization for Oligomer Characterization

Characterizing larger procyanidin oligomers and polymers can be challenging. Depolymerization techniques, which break down these larger structures into their constituent monomeric units, are often employed. Microwave-assisted depolymerization is a rapid and efficient method for this purpose. sbq.org.brresearchgate.net

This technique uses microwave energy to accelerate the acid-catalyzed cleavage of the interflavan bonds in the presence of a nucleophilic agent, such as phloroglucinol. sbq.org.br The resulting products—terminal units (as neutral monomers) and extension units (as adducts with the nucleophile)—can then be analyzed by methods like RP-HPLC to determine the mean degree of polymerization (mDP) and the composition of the original oligomer or polymer. sbq.org.br

Studies have shown that microwave-assisted phloroglucinolysis can significantly reduce reaction times compared to conventional heating methods, from minutes to seconds. sbq.org.br For example, an optimized method using 200 W of irradiation power for 30 seconds was found to be effective. sbq.org.br This rapid method has been shown to yield a higher mean degree of polymerization compared to conventional protocols, suggesting greater efficiency in depolymerizing the procyanidins. sbq.org.br This approach is valuable for characterizing the structure of complex procyanidin mixtures, including those containing A-type linkages, although the A-type bonds themselves are generally resistant to this mild acidic cleavage. researchgate.netsbq.org.br

Quantification Techniques for Research Materials

Accurate quantification of Procyanidin A1 in various materials is essential for research and potential applications. Several techniques are employed, each with its own advantages and limitations.

Spectrophotometric Assays (e.g., Vanillin (B372448) Assay, Protein Precipitation Assay)

Spectrophotometric assays are widely used for the quantification of total proanthocyanidins due to their simplicity and cost-effectiveness.

The Vanillin Assay is a common method that relies on the reaction of vanillin with the flavan-3-ol structure under acidic conditions to produce a red-colored adduct that can be measured spectrophotometrically, typically at 500 nm. nih.govresearchgate.net This assay is specific for flavan-3-ols, dihydrochalcones, and proanthocyanidins. sci-hub.st However, the reaction is influenced by several factors, including the type and concentration of acid, temperature, and reaction time. researchgate.net It's also important to note that monomeric units like catechin and polymeric tannins react with different kinetics, which can affect the accuracy of quantification if not properly standardized. sci-hub.st

The Protein Precipitation Assay is another method used to quantify tannins based on their ability to bind and precipitate proteins. The amount of tannin can be indirectly quantified by measuring the amount of precipitated protein or the amount of soluble, unprecipitated protein.

While useful for estimating total proanthocyanidin (B93508) content, these spectrophotometric methods are not specific for Procyanidin A1 and will quantify all reactive compounds in the sample. Therefore, they are often used for screening purposes or for quantifying total proanthocyanidin content rather than specific oligomers.

Fluorescence Detection

High-performance liquid chromatography (HPLC) coupled with a fluorescence detector (FLD) is a highly sensitive and selective method for the quantification of procyanidins, including Procyanidin A1. rsc.orgnih.gov Flavan-3-ols and procyanidins exhibit native fluorescence, which allows for their detection with high specificity, even in complex matrices where other polyphenols might interfere with UV detection. nih.govsemanticscholar.org

The optimal excitation and emission wavelengths for procyanidin analysis by fluorescence detection are typically around 272-280 nm and 312-323 nm, respectively. nih.govacs.org This technique allows for the separation of procyanidins based on their degree of polymerization. rsc.orgsemanticscholar.org

Method validation studies have demonstrated the accuracy and precision of HPLC-FLD for quantifying procyanidins. nih.govmdpi.com The use of authentic standards for calibration is crucial for accurate quantification. rsc.org However, the commercial availability of standards for all procyanidin oligomers is limited, which can be a challenge. rsc.org In such cases, relative response factors are sometimes used. rsc.org

Table 2: Compound Names Mentioned

Compound Name
(+)-Catechin
(-)-Epicatechin (B1671481)
Procyanidin A1
Procyanidin A2
Procyanidin B1
Procyanidin B2
Procyanidin B5
Procyanidin C1
Gallic acid
Vanillin
Phloroglucinol

This table lists all the chemical compounds mentioned in the article.

Molecular and Cellular Mechanisms of Procyanidin A1 Activity in Preclinical Models

Modulation of Oxidative Stress Pathways

Procyanidin (B600670) A1 exerts its influence on cellular oxidative balance through several interconnected mechanisms, from direct antioxidant effects to the regulation of key signaling pathways and enzyme systems.

Procyanidin A1 has been shown to directly inhibit the production of intracellular reactive oxygen species (ROS). nih.govresearchgate.netnih.gov In preclinical models, treatment with Procyanidin A1 has been observed to significantly reduce ROS levels, thereby protecting cells from oxidative damage. mdpi.comnih.gov Studies have demonstrated its capacity to scavenge excessive ROS, which is a crucial factor in mitigating the cellular damage associated with chronic inflammatory conditions. researchgate.netnih.gov For instance, in palmitic acid-treated HepG2 cells, Procyanidin A1 was found to alleviate oxidative stress by reducing ROS levels. researchgate.net This inhibitory effect on ROS generation is a cornerstone of its protective activities. nih.govresearchgate.net

Table 1: Effect of Procyanidin A1 on ROS Generation in Preclinical Models

Cell Line/Model Inducing Agent Outcome
RAW264.7 cells Lipopolysaccharide (LPS) Inhibited production of intracellular ROS. nih.govnih.gov
PC12 cells Etoposide (B1684455) Reduced ROS levels. mdpi.comnih.gov
HepG2 cells Palmitic Acid Restored oxidative stress by reducing ROS. researchgate.net
THP-1 cells LPS / LPS + ATP Significantly reduced the generation of ROS. nih.gov

A critical mechanism through which Procyanidin A1 combats oxidative stress is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) signaling pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. nih.govscienceopen.comnih.gov

Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1) and targeted for degradation. nih.gov Procyanidin A1 has been shown to interact with Keap1, leading to the stabilization and nuclear translocation of Nrf2. researchgate.net Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. nih.govmdpi.com

Studies have demonstrated that pretreatment with Procyanidin A1 can increase the expression of Nrf2 and HO-1 proteins. nih.gov In LPS-stimulated RAW264.7 cells, Procyanidin A1 promoted the nuclear translocation of Nrf2 and increased the expression of HO-1. nih.govnih.gov This activation of the Nrf2/HO-1 pathway enhances the cell's intrinsic antioxidant defenses.

Procyanidin A1 has been shown to enhance the activity of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase. researchgate.net These enzymes are vital for detoxifying harmful ROS. SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then broken down into water and oxygen by catalase.

In preclinical studies, Procyanidin A1 treatment has been associated with increased activity of SOD. mdpi.comnih.gov For example, in a model of Parkinson's disease, procyanidins, including dimers like Procyanidin A1, increased the activity of SOD and catalase. nih.gov Similarly, in PC12 cells, Procyanidin A1 was found to enhance SOD2 activity, contributing to its protective effect against oxidative damage. mdpi.com

Procyanidin A1 also plays a role in maintaining cellular redox balance by influencing glutathione (GSH) metabolism. researchgate.net GSH is a major intracellular antioxidant that directly scavenges ROS and also serves as a cofactor for antioxidant enzymes like glutathione peroxidase.

Research indicates that proanthocyanidins (B150500) can mitigate oxidative stress by affecting GSH levels. nih.gov For instance, a grape seed proanthocyanidin (B93508) extract was shown to reduce the accumulation of oxidized glutathione (GSSG) and increase the total GSH/GSSG ratio in the liver of obese rats. nih.gov Furthermore, Procyanidin A1 has been found to inhibit the consumption of GSH, thereby helping to maintain the cellular redox balance and protect against acrylamide-induced cell damage. researchgate.net

Regulation of Inflammatory Responses

In addition to its antioxidant properties, Procyanidin A1 actively modulates inflammatory pathways, primarily through the inhibition of the NF-κB signaling cascade.

The nuclear factor-kappa B (NF-κB) is a key transcription factor that governs the expression of numerous pro-inflammatory genes. suny.eduglobalsciencebooks.info In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitory protein, IκB-α. nih.gov Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB-α. nih.gov This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of inflammatory mediators. nih.govnih.govresearchgate.net

Procyanidin A1 has been shown to effectively inhibit this pathway at multiple points. nih.gov Studies have demonstrated that Procyanidin A1 can block the degradation of IκB-α and inhibit the phosphorylation of IKKα/β. nih.govnih.gov By preventing IκB-α degradation, Procyanidin A1 effectively sequesters NF-κB in the cytoplasm. nih.gov Consequently, it suppresses the nuclear translocation of the p65 subunit, a critical step in NF-κB activation. nih.govnih.gov This inhibition of the NF-κB pathway is a central mechanism behind the anti-inflammatory effects of Procyanidin A1 observed in preclinical models. nih.govacs.org

Table 2: Impact of Procyanidin A1 on NF-κB Pathway Components

Cell Line Stimulus Effect on IKKα/β Phosphorylation Effect on IκB-α Degradation Effect on p65 Nuclear Translocation
RAW264.7 cells LPS Inhibited. nih.gov Blocked. nih.govnih.gov Suppressed. nih.govnih.gov

MAPK Signaling Cascade Modulation (JNK, p38, ERK phosphorylation)

Procyanidin A1 has been demonstrated to modulate the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade involved in cellular responses to external stimuli, including inflammation. researchgate.netresearchgate.netnih.gov In preclinical models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Procyanidin A1 was shown to suppress the phosphorylation of key MAPK members. nih.govnih.gov Specifically, its intervention led to a reduction in the phosphorylation of c-Jun N-terminal kinase (JNK) 1/2, p38, and extracellular signal-regulated kinase (ERK) 1/2. nih.govnih.gov The activation of these kinases is a crucial step in the inflammatory process, leading to the transcription of pro-inflammatory genes. researchgate.net By inhibiting their phosphorylation, Procyanidin A1 effectively dampens the downstream signaling that promotes inflammation. nih.gov

Table 1: Effect of Procyanidin A1 on MAPK Phosphorylation in LPS-Stimulated RAW264.7 Cells

Cytokine and Inflammatory Mediator Production Inhibition (e.g., NO, iNOS, COX-2, IL-6, TNF-α)

A key mechanism of Procyanidin A1's anti-inflammatory activity is its ability to inhibit the production of various pro-inflammatory cytokines and mediators. nih.govresearchgate.net In studies involving LPS-stimulated RAW264.7 cells, Procyanidin A1 dramatically attenuated the production of nitric oxide (NO) and the expression of its synthesizing enzyme, inducible nitric oxide synthase (iNOS). nih.govnih.gov Furthermore, it significantly reduced the secretion of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov The inhibition of TNF-α and IL-6 was observed to be dose-dependent, with a concentration of 40 μM of Procyanidin A1 inhibiting their production by more than 50%. nih.gov Interestingly, while Procyanidin A1 effectively suppressed many inflammatory mediators, one study reported it had no effect on the level of cyclooxygenase-2 (COX-2). nih.gov

Table 2: Inhibition of Inflammatory Mediators by Procyanidin A1

Inflammasome Pathway Interrogation (e.g., NLRP3 inflammasome inhibition)

Research into the broader class of procyanidins has highlighted their role in modulating inflammasome pathways, particularly the NLRP3 inflammasome. researchgate.net The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the maturation and secretion of pro-inflammatory cytokines like IL-1β. nih.gov Studies on procyanidins extracted from grape seeds have shown they can suppress the activation of the NLRP3 inflammasome. researchgate.net This inhibitory action is linked to the upstream inhibition of TLR4 expression, which is a key initiator signal for NLRP3 activation. researchgate.net By suppressing the NLRP3 inflammasome, procyanidins can reduce the inflammatory response, a mechanism that has been observed to be protective in models of cerebral ischemia-reperfusion injury. researchgate.net While these findings are promising for the procyanidin class, further research is needed to specifically delineate the direct effects of Procyanidin A1 on the NLRP3 inflammasome pathway.

Toll-like Receptor 4 (TLR4) Binding and Downstream Signaling

Procyanidin A1 appears to directly interact with the innate immune system through Toll-like Receptor 4 (TLR4). nih.gov TLR4 is a key pattern recognition receptor that recognizes pathogen-associated molecular patterns, such as LPS from Gram-negative bacteria, initiating a signaling cascade that leads to inflammation. frontiersin.orgwikipedia.org A cellular thermal shift assay provided evidence that Procyanidin A1 can directly bind to the TLR4 receptor. nih.gov This binding is significant as it positions Procyanidin A1 as an upstream regulator of the inflammatory response. Lipopolysaccharide (LPS), a primary component of the outer membrane of gram-negative bacteria, binds to TLR4 to promote inflammation. nih.govresearchgate.net By binding to TLR4, Procyanidin A1 can interfere with this process. Downstream of TLR4, procyanidin extracts have been shown to downregulate the expression of myeloid differentiation factor 88 (MyD88) and inhibit the nuclear translocation of nuclear factor-κB (NF-κB), further disrupting the pro-inflammatory signaling pathway. nih.gov

Anti-Aging and Anti-Senescence Mechanisms

Attenuation of Cellular Senescence Markers (e.g., SA-β-gal, p21)

Procyanidin A1 has demonstrated significant anti-senescence effects in preclinical models. nih.govresearchgate.net Cellular senescence is a state of irreversible cell cycle arrest that contributes to aging and age-related diseases, characterized by specific markers such as increased senescence-associated β-galactosidase (SA-β-gal) activity and elevated levels of cyclin-dependent kinase inhibitors like p21. nih.govnih.govfrontiersin.org In studies using etoposide to induce senescence in PC12 and NIH/3T3 cells, pretreatment with Procyanidin A1 effectively alleviated the senescent phenotype. nih.govresearchgate.net It significantly decreased the number of SA-β-gal-positive cells and reduced the expression levels of the p21 protein, which had been elevated by the etoposide treatment. nih.gov These findings indicate that Procyanidin A1 can directly counteract the molecular markers associated with the aging process at a cellular level. nih.govresearchgate.net

Table 3: Effect of Procyanidin A1 on Cellular Senescence Markers

Induction of Autophagy and Autophagy-Related Proteins

The anti-aging effects of Procyanidin A1 are also linked to its ability to induce autophagy. nih.govresearchgate.net Autophagy is a fundamental cellular process for degrading and recycling cellular components, playing a crucial role in maintaining cellular homeostasis and preventing the accumulation of damaged organelles and proteins, which is a hallmark of aging. nih.govmdpi.com Studies on various types of procyanidins have shown they can trigger autophagy. nih.govnih.gov Specifically, procyanidins from Castanea mollissima Bl. shell were found to induce the accumulation of autophagosomes and increase the levels of microtubule-associated proteins light chain 3-II (LC3-II), a key marker of autophagy. nih.gov This induction of autophagy was associated with the inhibition of the PI3K/AKT/mTOR signaling pathway. nih.gov The title of a key study, "Procyanidin A1 from Peanut Skin Exerts Anti-Aging Effects and Attenuates Senescence via Antioxidative Stress and Autophagy Induction," strongly supports the role of Procyanidin A1 in directly promoting this vital cellular maintenance process. nih.govresearchgate.net

Modulation of PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical cascade that regulates numerous cellular processes, including cell growth, survival, and proliferation. mdpi.com Its inappropriate activation is a hallmark of many cancers, making it a key therapeutic target. mdpi.comresearchgate.net In preclinical models, procyanidins have demonstrated the ability to inhibit this pathway. researchgate.netnih.gov

Studies on colorectal cancer (CRC) cells have shown that procyanidin hexamers can inhibit the PI3K/Akt signaling pathway. researchgate.netnih.gov This inhibition leads to the downstream downregulation of proteins involved in regulating cell survival, such as Bad and GSK-3β. researchgate.netnih.gov The PI3K/Akt/mTOR pathway is recognized as a master regulator of cancer progression. mdpi.com The activation of PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to create phosphatidylinositol-3,4,5-triphosphate (PIP3), which in turn leads to the phosphorylation and activation of Akt. mdpi.com This cascade affects cancer cell growth, survival, and cell cycle progression. mdpi.com Research indicates that procyanidin-mediated suppression of human colorectal cancer cell growth is directly linked to the modulation of this pathway. nih.govamanote.com By inhibiting PI3K/Akt signaling, procyanidins can effectively impede tumor cell growth, proliferation, and survival. researchgate.net

Impact on Cell Proliferation and Replicative Lifespan

Procyanidins have been shown to possess significant antiproliferative and antitumor activities in numerous preclinical studies. nih.gov As potential anticancer agents, they have been demonstrated to inhibit the proliferation of various cancer cells both in vitro and in vivo. nih.gov This anti-proliferative effect is a cornerstone of their chemopreventive potential. nih.gov

Recent research has also highlighted the role of specific procyanidins in modulating cellular senescence and lifespan. Procyanidin C1 (PCC1), a component of grape seed extract, has been identified as a natural senotherapeutic agent. nih.govresearchgate.net Senotherapeutic agents can selectively eliminate senescent cells, which accumulate with age and contribute to age-related pathologies. nih.govresearchgate.net In preclinical studies, PCC1 was found to selectively kill senescent cells at higher concentrations while inhibiting the senescence-associated secretory phenotype (SASP) at lower concentrations. nih.gov Intermittent administration of PCC1 to aged mice was shown to alleviate physical dysfunction and prolong survival, suggesting an impact on both healthspan and lifespan. nih.govresearchgate.net

Table 1: Effects of Procyanidins on Cell Proliferation and Lifespan

Compound Model System Key Findings Reference(s)
Procyanidins (General) Various Cancer Cell Lines Inhibition of cell proliferation; antitumor activities. nih.gov

Apoptosis and Cell Cycle Regulation

Inhibition of Apoptotic Markers (e.g., BAX, Caspase-3, Caspase-9)

Apoptosis, or programmed cell death, is a crucial process for removing damaged or harmful cells. nih.gov Procyanidins have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. nih.govamegroups.org This pathway is characterized by the activation of specific apoptotic markers.

Key executioners in this process are caspases, a family of cysteine proteases. semanticscholar.org Studies have demonstrated that procyanidins trigger the activation of initiator caspase-9 and effector caspase-3. nih.govamegroups.orgresearchgate.net The activation of these caspases is a critical step leading to cellular demolition. nih.gov The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members like BAX and anti-apoptotic members like Bcl-2. amegroups.org Procyanidins can shift the balance in favor of apoptosis by increasing the expression of BAX. amegroups.orgnih.gov This altered BAX/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent formation of the apoptosome, which activates caspase-9 and, consequently, caspase-3. amegroups.orgsemanticscholar.org For instance, grape seed proanthocyanidin extract (GSPE) was found to induce apoptosis in HL-60/ADR cells in a dose-dependent manner by significantly increasing BAX mRNA expression and the activity of both caspase-3 and caspase-9. amegroups.org

DNA Damage Response Modulation (e.g., 8-OHdG, γH2AX, ATM, Chk2 phosphorylation)

The DNA damage response (DDR) is a complex signaling network that detects and repairs DNA lesions to maintain genomic integrity. nih.gov When DNA damage is too severe to be repaired, the DDR can trigger apoptosis. mdpi.com Procyanidins have been observed to interact with this pathway. Some studies suggest certain procyanidins can induce DNA damage in cancer cells, thereby activating the DDR. biorxiv.org For example, Procyanidin C1 has been noted to induce DNA damage and increase the expression of checkpoint kinases. biorxiv.org

Key markers of DDR activation include the phosphorylation of histone H2AX to form γH2AX and the activation of kinases like ataxia telangiectasia mutated (ATM) and checkpoint kinase 2 (Chk2). nih.gov Upon DNA damage, ATM is activated and phosphorylates downstream targets, including H2AX and Chk2, to initiate cell cycle arrest and DNA repair. nih.govmdpi.com

Procyanidins can also modulate oxidative DNA damage. The marker 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage. researchgate.net In some contexts, Procyanidin B2 has been shown to inhibit the formation of 8-oxodG (another name for 8-OHdG) in human leukemia cells, acting as an antioxidant. doi.org However, at high concentrations or in the presence of certain metal ions like copper, it can also exhibit pro-oxidant effects and enhance DNA damage. doi.org This dual role indicates a complex interaction with the DNA damage and repair systems.

Cell Cycle Arrest in Specific Phases (e.g., G2/M phase)

In addition to inducing apoptosis, procyanidins can inhibit cancer cell proliferation by causing cell cycle arrest. nih.gov This mechanism prevents damaged cells from dividing and passing on mutations. Several studies have shown that procyanidins can induce cell cycle arrest in the G2/M phase in a concentration-dependent manner. nih.govresearchgate.net

For instance, treatment of A549 non-small cell lung cancer cells with proanthocyanidins resulted in a significant accumulation of cells in the G2/M phase. researchgate.net Similarly, procyanidin hexamers were found to arrest Caco-2 colorectal cancer cells at the G2/M phase. nih.gov This arrest is often accompanied by a decrease in the population of cells in the G1 and S phases. nih.govmdpi.com The induction of G2/M arrest is a critical mechanism by which natural products can exert anti-tumor activity, blocking cell proliferation before the cell divides. nih.gov

Table 2: Procyanidin-Induced Effects on Apoptosis and Cell Cycle

Mechanism Key Markers/Events Effect of Procyanidins Reference(s)
Apoptosis Caspase-3, Caspase-9, BAX Activation/Upregulation nih.govamegroups.orgnih.gov
DNA Damage Response 8-OHdG, γH2AX, ATM, Chk2 Modulation (Induction or Inhibition) biorxiv.orgdoi.org

| Cell Cycle | G2/M Phase Population | Arrest/Increase in cell population | nih.govresearchgate.net |

Regulation of Anti-apoptotic Proteins (e.g., Bcl-2)

The regulation of apoptosis is largely controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govbiosynth.com This family includes both anti-apoptotic proteins (like Bcl-2 itself, Bcl-XL, and Mcl-1) and pro-apoptotic proteins (like BAX and BAK). biosynth.com The primary function of anti-apoptotic Bcl-2 proteins is to preserve mitochondrial integrity by restraining their pro-apoptotic counterparts. nih.gov

Procyanidins exert their pro-apoptotic effects in part by downregulating anti-apoptotic proteins like Bcl-2. nih.gov By decreasing the expression or activity of Bcl-2, procyanidins disrupt the protective mechanism that prevents apoptosis. amegroups.orgnih.gov This leads to an increase in the BAX/Bcl-2 ratio, which is a critical determinant of a cell's susceptibility to apoptosis. amegroups.org An elevated BAX/Bcl-2 ratio facilitates the release of apoptogenic factors from the mitochondria, ultimately leading to caspase activation and cell death. amegroups.orgnih.gov Studies on Procyanidin B2 have shown its ability to suppress the Bcl-2/Bax signaling pathway, thereby promoting apoptosis in endothelial cells under stress. nih.gov

Other Mechanistic Insights

Beyond its primary modes of action, Procyanidin A1 exhibits several other molecular and cellular mechanisms that contribute to its biological activity in preclinical models. These include its influence on mitochondrial health, calcium regulation, and the modulation of specific signaling pathways integral to cellular processes like proliferation and differentiation.

Impact on Mitochondrial Membrane Potential

Procyanidin A1 has been shown to play a role in maintaining mitochondrial stability under cellular stress. The mitochondrial membrane potential (MMP) is a critical indicator of mitochondrial health and function. In a preclinical model using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, exposure to LPS led to a disruption and depletion of the MMP. nih.govcabidigitallibrary.orgnih.gov However, pretreatment with Procyanidin A1 was observed to alleviate this depletion, helping to restore the mitochondrial membrane potential. nih.govcabidigitallibrary.orgnih.gov This effect was visualized using JC-1 staining, where Procyanidin A1 treatment decreased the presence of JC-1 monomers (indicative of low MMP) and promoted the formation of aggregates (indicative of high MMP). nih.gov This stabilizing effect on MMP suggests a protective role for Procyanidin A1 in preserving mitochondrial function during inflammatory stress. nih.govmdpi.com

Table 1: Effect of Procyanidin A1 on Mitochondrial Membrane Potential in LPS-Stimulated RAW264.7 Cells
ConditionObserved Effect on MMPIndicatorReference Study Finding
ControlNormal/HighJC-1 aggregates (Red fluorescence)Baseline mitochondrial health.
LPS-StimulatedDecreased/DepletedIncreased JC-1 monomers (Green fluorescence)LPS stimulation disrupts the stability of the mitochondrial membrane potential. nih.gov
LPS + Procyanidin A1Restored/Alleviated DepletionDecreased JC-1 monomers, increased aggregatesProcyanidin A1 pretreatment restored the mitochondrial membrane potential. nih.govmdpi.com

Calcium Homeostasis Regulation

Procyanidin A1 also appears to influence intracellular calcium signaling, a vital component of cellular regulation. In studies examining its anti-inflammatory properties, Procyanidin A1 was noted to decrease calcium exclusion. researchgate.net Dysregulation of intracellular calcium homeostasis can trigger various stress signaling pathways and is linked to inflammatory responses. While extensive research specifically detailing Procyanidin A1's role in calcium homeostasis is still emerging, studies on broader proanthocyanidins have shown they can modulate intracellular calcium levels, which is crucial for preventing cellular damage and apoptosis. tandfonline.com

JAK2/STAT3 Pathway Activation (e.g., in platelet production)

One of the most clearly defined mechanisms for Procyanidin A1 is its activation of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. This pathway is fundamental for regulating the differentiation and proliferation of megakaryocytes, the precursor cells to platelets. nih.govsemanticscholar.orghaematologica.org In preclinical studies, Procyanidin A1, derived from peanut skin, was identified as a potent inducer of megakaryocytic differentiation both in vitro and in vivo. researchgate.net Research has demonstrated that Procyanidin A1 directly binds to and activates JAK2, which in turn phosphorylates STAT3. researchgate.net This activation promotes the proliferation and differentiation of megakaryocytes, leading to increased platelet production. researchgate.net This mechanism has been highlighted as a key factor in Procyanidin A1's ability to ameliorate chemotherapy-induced thrombocytopenia. researchgate.net

Table 2: Role of Procyanidin A1 in the JAK2/STAT3 Pathway and Thrombopoiesis
ComponentAction of Procyanidin A1Downstream EffectOutcome
JAK2Directly binds and activatesPhosphorylation of STAT3Initiation of signaling cascade.
STAT3Activated via phosphorylation by JAK2Nuclear translocation and regulation of gene expressionPromotion of megakaryocyte differentiation. nih.govhaematologica.orgnih.gov
MegakaryocytesIncreased proliferation and differentiationFormation of proplateletsIncreased platelet production. researchgate.net

EGFR/VEGF/MMP9 Pathway Suppression

While direct evidence for Procyanidin A1 is part of a broader class of compounds, research on procyanidins indicates a suppressive effect on pathways involving the epidermal growth factor receptor (EGFR), vascular endothelial growth factor (VEGF), and matrix metalloproteinase 9 (MMP9). This pathway is crucial in cell proliferation, angiogenesis, and metastasis. Studies have shown that procyanidins can inhibit VEGF-mediated signaling. nih.gov This suppression leads to the downregulation of downstream mediators, including MMPs such as MMP-9. nih.govmdpi.com Procyanidins have been found to reduce the expression levels of both VEGF and MMP-9 in various cancer cell models. d-nb.info Given that Procyanidin A1 is a known constituent of procyanidin extracts from sources like peanut skin, it is plausible that it contributes to these observed inhibitory effects on the VEGF and MMP signaling cascades. nih.gov

Preclinical Investigations of Procyanidin A1 in Disease Models in Vitro and Animal Studies

Inflammation Models (e.g., LPS-induced RAW264.7 cells)

Procyanidin (B600670) A1 has demonstrated significant anti-inflammatory activity in studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard in vitro model for inflammation research. nih.govmdpi.com When these cells are exposed to LPS, they trigger a strong inflammatory response. mdpi.com Research shows that Procyanidin A1 can effectively counteract this response. nih.gov

Key findings indicate that Procyanidin A1 dramatically reduces the production of several key pro-inflammatory mediators, including nitric oxide (NO), inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.govnih.gov The mechanism behind this effect involves the modulation of critical signaling pathways. Procyanidin A1 has been shown to block the degradation of IκB-α and inhibit the phosphorylation of IKKα/β, which in turn suppresses the nuclear translocation of the p65 subunit of nuclear factor-kappa B (NF-κB). nih.gov The NF-κB pathway is a central regulator of inflammation. nih.gov

Furthermore, Procyanidin A1 suppresses the phosphorylation of proteins in the mitogen-activated protein kinase (MAPK) pathway, such as JNK1/2, p38, and ERK1/2. nih.gov It also activates the Nrf2/HO-1 pathway, which is involved in the antioxidant response, by promoting the nuclear translocation of Nrf2. nih.gov In addition to these effects, Procyanidin A1 can decrease intracellular calcium levels and reduce the generation of reactive oxygen species (ROS) in LPS-stimulated macrophages. mdpi.comnih.gov

Table 1: Effects of Procyanidin A1 in LPS-Induced RAW264.7 Inflammation Models

Parameter Measured Effect of Procyanidin A1 Signaling Pathway Implicated References
Nitric Oxide (NO) Production Decreased NF-κB nih.govmdpi.com
iNOS Expression Decreased NF-κB nih.govmdpi.com
TNF-α Production Decreased NF-κB, MAPK nih.govnih.gov
IL-6 Production Decreased NF-κB, MAPK nih.govnih.gov
NF-κB Activation Inhibited NF-κB nih.gov
MAPK Phosphorylation Suppressed MAPK nih.gov
Nrf2 Nuclear Translocation Promoted Nrf2/HO-1 nih.gov
Intracellular ROS Decreased - nih.govmdpi.com
Intracellular Calcium Decreased - mdpi.com

Oxidative Stress Models (e.g., H2O2-induced PC12 cells)

Procyanidin A1 has been investigated for its cytoprotective effects against oxidative stress, often using pheochromocytoma (PC12) cells exposed to hydrogen peroxide (H₂O₂). mdpi.com H₂O₂ is a potent inducer of oxidative stress and can lead to cell damage and apoptosis. scirp.org

Studies have shown that pretreatment with Procyanidin A1 can significantly protect PC12 cells from H₂O₂-induced toxicity. mdpi.com It effectively attenuates oxidative stress by reducing the levels of intracellular reactive oxygen species (ROS) and malondialdehyde (MDA), a marker of lipid peroxidation. mdpi.comscirp.org Concurrently, Procyanidin A1 enhances the activity of crucial antioxidant enzymes, including total superoxide (B77818) dismutase (SOD), SOD1, and SOD2. mdpi.com Research on related procyanidins has also demonstrated a protective role against H₂O₂-induced apoptosis by preventing the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-X(L) and inhibiting the activation of caspase-3. d-nb.info

Table 2: Effects of Procyanidin A1 in H₂O₂-Induced PC12 Oxidative Stress Models

Parameter Measured Effect of Procyanidin A1 References
Cell Viability Increased (protected from H₂O₂-induced death) mdpi.com
Intracellular ROS Levels Decreased mdpi.com
Malondialdehyde (MDA) Levels Decreased mdpi.com
Total Superoxide Dismutase (SOD) Activity Increased mdpi.com
SOD1 and SOD2 Activity Increased mdpi.com

Senescence Models (e.g., Etoposide-induced PC12 and NIH/3T3 cells)

The potential of Procyanidin A1 to combat cellular senescence has been explored in models using the chemotherapy agent etoposide (B1684455) to induce a senescent state in PC12 and NIH/3T3 mouse embryonic fibroblast cells. mdpi.com Etoposide is known to cause DNA damage, leading to cell cycle arrest and senescence. mdpi.com

Research indicates that Procyanidin A1 can alleviate key markers of etoposide-induced senescence. mdpi.com It has been shown to reduce the number of senescence-associated β-galactosidase (SA-β-gal)-positive cells, a primary indicator of senescence. mdpi.com Furthermore, Procyanidin A1 treatment helps restore the proliferative capacity of the cells that is typically lost during senescence. mdpi.com Mechanistically, it has been observed to lower the elevated levels of reactive oxygen species (ROS) and decrease the expression of p21, a critical cell cycle inhibitor and biomarker for cellular senescence. mdpi.com These findings suggest that Procyanidin A1 can protect cells from premature aging induced by chemical stressors. mdpi.com

Table 3: Effects of Procyanidin A1 in Etoposide-Induced Senescence Models

Cell Line Parameter Measured Effect of Procyanidin A1 References
PC12 Senescent Cell Percentage (SA-β-gal) Decreased mdpi.com
PC12 Proliferative Capacity Restored mdpi.com
PC12 Intracellular ROS Levels Decreased mdpi.com
NIH/3T3 Cell Viability Protected from Etop-induced loss mdpi.com
NIH/3T3 p21 Expression Decreased mdpi.com
NIH/3T3 Senescent Cell Percentage (SA-β-gal) Decreased mdpi.com
NIH/3T3 Intracellular ROS Levels Decreased mdpi.com

Cancer Cell Line Studies (e.g., MCF-7, A549, A431, MDA-MB-231) focusing on mechanisms of proliferation inhibition and apoptosis induction

Procyanidins, including the A1 dimer, have been examined for their anticancer properties across various human cancer cell lines. nih.gov These studies generally indicate that procyanidins can inhibit cancer cell proliferation and induce apoptosis (programmed cell death).

In breast cancer cell lines such as MCF-7 and the highly invasive MDA-MB-231, procyanidins have been shown to inhibit cell viability and induce apoptosis. The mechanisms involve the activation of both intrinsic and extrinsic apoptotic pathways. For instance, in MDA-MB-231 cells, procyanidins can reduce the expression of the anti-apoptotic protein Bcl-2.

In studies involving the A549 lung cancer cell line, which overexpresses the transcription factor Nrf2, procyanidin treatment was found to inhibit both Nrf2 expression and cell proliferation.

For the A431 skin cancer cell line, treatment with procyanidins has been shown to reduce the growth of A431-xenografts in mice and inhibit tumor cell proliferation. nih.gov This effect is associated with the inhibition of key signaling pathways that promote cell proliferation and survival, such as the PI3K/Akt and MAPK pathways, and the downregulation of NF-κB activity. nih.gov

Table 4: Effects of Procyanidins in Cancer Cell Line Studies

Cell Line Cancer Type Effect Observed Mechanism of Action References
MCF-7 Breast Proliferation Inhibition, Apoptosis Induction Upregulation of Bax, Downregulation of Bcl-2
MDA-MB-231 Breast Proliferation Inhibition, Apoptosis Induction Decreased Bcl-2 expression, Activation of apoptotic pathways
A549 Lung Proliferation Inhibition Inhibition of Nrf2 expression
A431 Skin Proliferation Inhibition Inhibition of PI3K/Akt, MAPK, and NF-κB pathways nih.gov

Metabolic Disorder Models (e.g., High glucose-induced trophoblast cells, OA-treated HepG2 cells, HFD-induced zebrafish)

Procyanidin A1 has been investigated for its potential benefits in models of metabolic disorders. In high glucose-induced HTR-8/SVneo trophoblast cells, a model relevant to gestational diabetes, Procyanidin A1 was found to increase cell viability and promote proliferation. It also significantly inhibited the expression of apoptotic markers such as BAX, cleaved caspase-3, and cleaved caspase-9, thereby reducing high glucose-induced cell apoptosis.

In the context of non-alcoholic fatty liver disease (NAFLD), studies on oleic acid (OA)-treated HepG2 cells and high-fat diet (HFD)-induced zebrafish have shown that related procyanidins can be effective. These procyanidins significantly reduce lipid accumulation and oxidative stress in both the cell and animal models. Mechanistically, they were found to promote the phosphorylation of AMP-activated protein kinase (AMPK), a key energy sensor. This activation stimulates fatty acid oxidation by up-regulating carnitine palmitoyl (B13399708) transferase I (CPT-I) and suppresses fat synthesis by down-regulating proteins like HMG-CoA reductase, fatty acid synthase (FAS), and SREBP-1c.

Table 5: Effects of Procyanidin A1 and Related Procyanidins in Metabolic Disorder Models

Model Condition Effect Observed Mechanism of Action References
HTR-8/SVneo Trophoblast Cells High Glucose Increased cell viability, Decreased apoptosis Inhibition of BAX, cleaved caspase-3, cleaved caspase-9
OA-treated HepG2 Cells Lipid Accumulation Reduced lipid accumulation and oxidative stress Activation of AMPK, Downregulation of SREBP-1c, FAS
HFD-induced Zebrafish Lipid Accumulation Reduced lipid accumulation and oxidative stress Activation of AMPK pathway

Gastrointestinal Cell Protection (e.g., Acrylamide-induced IPEC-J2 cells)

Procyanidin A1 and its digestive products have demonstrated a protective role in intestinal cells exposed to acrylamide (B121943), a food processing contaminant known to cause cell damage. In studies using the porcine intestinal epithelial cell line IPEC-J2, acrylamide treatment was shown to induce DNA damage, leading to cell cycle arrest and apoptosis.

Treatment with Procyanidin A1 was found to alleviate this damage. It helps maintain normal cell cycle progression by preventing the phosphorylation of key DNA damage response proteins like ATM and Chk2. Furthermore, Procyanidin A1 mitigates acrylamide-induced apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and decreasing the expression of cleaved caspases-3 and -9. This anti-apoptotic effect may be linked to the inhibition of the MAPK pathway. The protective mechanism also involves the activation of the Nrf2 signaling pathway, which boosts the expression of antioxidant proteins and maintains the cellular redox balance.

Table 6: Effects of Procyanidin A1 in Acrylamide-Induced IPEC-J2 Cell Models

Parameter Measured Effect of Procyanidin A1 Signaling Pathway Implicated References
Cell Damage/Cytotoxicity Alleviated Keap1/Nrf2
Cell Cycle Arrest (G2/M phase) Prevented ATM/Chk2
Apoptosis Alleviated MAPK, Bcl-2/Bax ratio
Nrf2 Stabilization Boosted Keap1/Nrf2
Redox Balance (GSH consumption) Maintained Keap1/Nrf2

Reproductive Biology Research (e.g., oocyte quality and development)

While direct research on Procyanidin A1's effect on oocyte quality is limited, studies on related procyanidin compounds, such as Procyanidin B2 and grape seed proanthocyanidin (B93508) (GSP), provide insights into their potential role in reproductive biology. Oocyte quality is a critical factor for successful fertilization and embryo development.

In porcine oocytes exposed to the mycotoxin fumonisin B1 (FB1), which impairs maturation, co-treatment with GSP was shown to ameliorate meiotic defects. It significantly improved the rate of first polar body extrusion and the subsequent blastocyst rate after fertilization.

Similarly, in studies using aged bovine and mouse oocytes, which often exhibit decreased developmental competence, Procyanidin B2 has shown beneficial effects. mdpi.commdpi.com Supplementation with Procyanidin B2 improved the developmental capacity of bovine oocytes by promoting lipid catabolism and reducing oxidative stress and apoptosis. mdpi.com In aged mouse oocytes, it helped recover developmental arrest and restored proper spindle morphology and chromosome alignment, which are crucial for preventing meiotic defects. mdpi.com These protective effects are linked to the potent antioxidant properties of procyanidins. mdpi.com

Table 7: Effects of Related Procyanidins in Oocyte Quality and Development Research

Compound Model Condition Effect Observed References
Grape Seed Proanthocyanidin (GSP) Porcine Oocytes Fumonisin B1 Exposure Ameliorated meiotic maturation defects, Improved blastocyst rate
Procyanidin B2 Bovine Oocytes In Vitro Maturation Enhanced developmental capacity, Reduced lipid accumulation, Reduced oxidative stress & apoptosis mdpi.com
Procyanidin B2 Aged Mouse Oocytes Reproductive Aging Recovered meiotic arrest, Restored spindle morphology, Reduced ROS levels mdpi.com

Immunomodulatory Activities (e.g., splenocyte and macrophage proliferation, interferon and interleukin-2 (B1167480) levels)

Procyanidin A1 has demonstrated notable immunomodulatory activity, primarily through its anti-inflammatory effects on macrophages. In preclinical in vitro models using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, Procyanidin A1 has been shown to significantly attenuate the inflammatory response. nih.govnih.gov This is achieved by downregulating the production of key pro-inflammatory cytokines.

Research indicates that pretreatment with Procyanidin A1 can dose-dependently suppress the LPS-induced expression of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov At a concentration of 40 μM, Procyanidin A1 was found to inhibit the production of these cytokines by more than 50%. nih.gov The underlying mechanism for this anti-inflammatory action involves the inhibition of critical signaling pathways. Procyanidin A1 has been observed to block the degradation of IκB-α, which in turn prevents the nuclear translocation of the p65 subunit of Nuclear Factor-kappa B (NF-κB), a key transcription factor for inflammatory genes. nih.govnih.gov Furthermore, it suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) such as JNK1/2, p38, and ERK1/2, which are also pivotal in the inflammatory cascade. nih.govnih.gov

The compound also engages with the Keap1-Nrf2 signaling pathway, an important regulator of antioxidant responses. Procyanidin A1 promotes the nuclear translocation of Nrf2 and increases the expression of the antioxidant enzyme Heme Oxygenase-1 (HO-1), thereby mitigating oxidative stress associated with inflammation. nih.gov

Currently, specific research data on the direct effects of Procyanidin A1 on the proliferation of splenocytes and macrophages are not available in the reviewed literature. Similarly, detailed studies focusing on the impact of Procyanidin A1 on interferon and interleukin-2 levels have not been identified.

Antiviral and Antibacterial Research (in vitro mechanisms, e.g., HIV-1, Helicobacter pylori, RSV)

The antimicrobial properties of Procyanidin A1 have been a subject of interest, particularly its potential antiviral and antibacterial activities.

Antiviral Research: HIV-1

Early research identified Procyanidin A1 as a potent antiviral compound against Human Immunodeficiency Virus type 1 (HIV-1). Studies reported its ability to reduce the cytopathic effects of HIV-1 in infected cells. However, the detailed molecular mechanisms underlying this in vitro activity, such as specific interactions with viral proteins (e.g., reverse transcriptase, protease) or host cell receptors, have not been fully elucidated in the available scientific literature.

Antibacterial Research: Helicobacter pylori

While various procyanidin-rich extracts, particularly from grape seeds, have demonstrated significant antibacterial activity against Helicobacter pylori in in vitro studies, specific research focusing on the isolated compound Procyanidin A1 is limited. nih.govnih.gov These extracts have been shown to inhibit the growth of multiple H. pylori strains, with minimum inhibitory concentrations (MIC) in the range of 0.015 to 0.125 mg/mL. nih.govnih.gov The general proposed mechanisms for procyanidins include disruption of the bacterial cell membrane and inhibition of essential enzymes. However, the precise in vitro mechanism of action for Procyanidin A1 against H. pylori has not been specifically detailed.

Antiviral Research: Respiratory Syncytial Virus (RSV)

There is currently a lack of specific published research investigating the in vitro antiviral mechanisms of Procyanidin A1 against Respiratory Syncytial Virus (RSV). Studies on related A-type procyanidins, such as Procyanidin A2, have shown antiviral activity against other viruses by blocking viral entry and release, as well as modulating the host immune response by reducing pro-inflammatory cytokines. nih.govresearchgate.net While these findings suggest potential mechanisms for A-type procyanidins in general, they cannot be directly attributed to Procyanidin A1's action against RSV without specific investigation.

Bioavailability and Metabolism in Preclinical Contexts

Absorption and Distribution Mechanisms in Animal Models (e.g., rat intestine)

The bioavailability of Procyanidin (B600670) A1 is significantly influenced by its absorption and distribution within the body. Preclinical studies utilizing animal models, particularly rats, have provided foundational insights into these processes. Research involving the in situ perfusion of the rat small intestine has demonstrated that Procyanidin A1, an A-type dimer, is absorbed from the small intestine. However, its absorption efficiency is notably lower than that of its constituent monomer, epicatechin, with studies indicating that the absorption of A-type dimers is only about 5-10% of that of monomeric epicatechin.

A key finding from these animal models is that Procyanidin A1 is absorbed in its intact dimeric form without undergoing conjugation or methylation in the small intestine. This is in contrast to monomeric flavan-3-ols like epicatechin, which are typically subject to extensive metabolism, including methylation and conjugation, upon absorption. The absence of such metabolic alterations for Procyanidin A1 suggests that it may retain its original biological activity after entering systemic circulation.

Furthermore, the degree of polymerization has been shown to be a critical factor in the intestinal absorption of procyanidins. While dimers like Procyanidin A1 are absorbed to a limited extent, A-type trimers have been found to be unabsorbed in the rat small intestine model. This highlights the selective permeability of the intestinal barrier, which favors smaller molecules. The transport of Procyanidin A1 across the intestinal epithelium is thought to occur, at least in part, through passive diffusion, although the involvement of specific transporters has not been fully elucidated. Once absorbed, procyanidins and their metabolites can be distributed to various tissues, including the liver, kidneys, and brain, although the specific distribution pattern of intact Procyanidin A1 is not as well-characterized as that of its metabolites.

Table 1: Comparative Absorption of Procyanidins in the Rat Small Intestine

CompoundAbsorbed FormRelative Absorption RateMetabolic Modification
Procyanidin A1 Intact DimerLow (5-10% of epicatechin)None (no conjugation or methylation)
Epicatechin MonomerHighPartial methylation and 100% conjugation
A-type Trimer -Not absorbed-

Metabolite Identification and Biological Activity of Preclinical Metabolites

Following oral administration, a significant portion of Procyanidin A1 that is not absorbed in the small intestine transits to the colon, where it is extensively metabolized by the gut microbiota. This microbial biotransformation results in the breakdown of the complex dimeric structure into smaller, more readily absorbable phenolic compounds. The primary metabolites identified from the microbial degradation of A-type procyanidins, including Procyanidin A1, are a variety of phenolic acids.

In preclinical studies, the microbial fermentation of A-type procyanidins has been shown to yield several common phenolic acids. These include, but are not limited to, benzoic acid, 2-phenylacetic acid, 3-phenylpropionic acid, 2-(3'-hydroxyphenyl)acetic acid, 2-(4'-hydroxyphenyl)acetic acid, and 3-(3'-hydroxyphenyl)propionic acid. Notably, certain metabolites like 5-(3',4'-dihydroxyphenyl)-γ-valerolactones, which are characteristic of B-type procyanidin metabolism, have not been identified as major metabolites of A-type procyanidins. This suggests a distinct metabolic pathway for A-type structures.

Table 2: Identified Phenolic Acid Metabolites of A-type Procyanidins in Preclinical Models

Metabolite ClassSpecific Metabolites Identified
Benzoic Acids Benzoic acid
Phenylacetic Acids 2-Phenylacetic acid, 2-(3'-hydroxyphenyl)acetic acid, 2-(4'-hydroxyphenyl)acetic acid
Phenylpropionic Acids 3-Phenylpropionic acid, 3-(3'-hydroxyphenyl)propionic acid

Role of Gut Microbiota in Procyanidin A1 Biotransformation (e.g., degradation into phenolic acids, impact on efficacy)

This microbial metabolism is a key determinant of the physiological effects of Procyanidin A1. The phenolic acids produced are smaller and less complex than the parent dimer, allowing for their efficient absorption through the colonic barrier and entry into the systemic circulation. Consequently, the biological activities observed in vivo are often a result of the combined actions of the small amount of absorbed intact Procyanidin A1 and, more significantly, its array of microbial metabolites.

The impact of this biotransformation on the efficacy of Procyanidin A1 is profound. The conversion to more bioavailable phenolic acids means that the health benefits are not solely dependent on the absorption of the parent compound. In fact, the efficacy of Procyanidin A1 in preclinical models is often linked to the presence and activity of these microbial metabolites. For instance, the anti-inflammatory and antioxidant effects observed in animal studies are likely mediated by these absorbed phenolic acids, which can reach various tissues and exert their protective functions. Therefore, the composition and metabolic capacity of an individual's gut microbiota can significantly influence the biotransformation of Procyanidin A1 and, consequently, its ultimate health impact. A healthy and diverse gut microbiome is likely to be more efficient at metabolizing Procyanidin A1, leading to a greater production of bioactive phenolic acids and enhanced efficacy.

Emerging Research Directions and Future Perspectives

Advanced Mechanistic Elucidation using Omics Technologies (e.g., Transcriptomics)

Modern "omics" technologies, such as transcriptomics and metabolomics, are powerful tools for gaining a comprehensive understanding of the biological processes affected by Procyanidin (B600670) A1. mdpi.comresearchgate.netnih.gov These approaches allow for a holistic view of the molecular changes within a biological system in response to a specific compound. nih.gov

Transcriptome analysis, for example, has been employed to identify genes involved in the biosynthesis and accumulation of procyanidins, including Procyanidin A1, in plants like pear. nih.gov In one study, correlation analysis between transcript levels and metabolite concentrations identified numerous candidate genes potentially regulating the procyanidin biosynthesis pathway. nih.gov Such studies provide a core set of genes that could be targeted for modulating Procyanidin A1 content in fruits. nih.gov

Furthermore, transcriptomic studies are used to understand the effects of procyanidins on biological systems. For instance, research on banana fruit treated with procyanidins revealed significant changes in gene expression. semanticscholar.orgashs.orgresearchgate.net The treatment induced over a thousand differentially expressed genes, with many genes involved in the procyanidin biosynthesis pathway being upregulated. semanticscholar.orgashs.org This indicates that procyanidins can influence their own metabolic pathways, a key mechanistic insight.

Integrative multi-omics approaches, combining transcriptomics with metabolomics, offer even deeper insights. nih.gov By correlating changes in gene expression with alterations in metabolite profiles, researchers can construct detailed molecular networks and elucidate the complex mechanisms underlying the physiological effects of compounds like Procyanidin A1. nih.gov

Table 1: Application of Omics Technologies in Procyanidin Research
Omics TechnologyApplication ExampleKey FindingsReference
Transcriptomics & MetabolomicsAnalysis of pear cultivarsIdentified a core set of genes involved in Procyanidin A1 accumulation. nih.gov
TranscriptomicsInvestigating effects of procyanidin treatment on banana fruitProcyanidin treatment induced 1086 differentially expressed genes and upregulated genes in the PA biosynthesis pathway. semanticscholar.orgashs.orgresearchgate.net
Multi-OmicsGeneral approach for studying complex biological systemsProvides a comprehensive understanding of metabolic and regulatory mechanisms. mdpi.comresearchgate.net

Synthesis of Novel Procyanidin A1 Analogs for SAR Expansion

The synthesis of novel analogs of Procyanidin A1 is a critical area of research aimed at expanding the Structure-Activity Relationship (SAR) knowledge base. acs.orgnih.govresearchgate.net Understanding SAR helps in designing new molecules with enhanced potency, selectivity, or improved physicochemical properties. The synthesis of A-type proanthocyanidins (B150500) (PACs) like Procyanidin A1 is considered to be at an earlier stage of development compared to the more common B-type PACs, presenting both challenges and opportunities for chemists. acs.orgnih.govresearchgate.net

Most synthetic strategies involve the addition of a π-nucleophilic molecule to a substrate with two electrophilic carbons, such as a flavylium salt or a chalcone. acs.orgnih.govresearchgate.net Researchers have successfully synthesized various A-type procyanidin analogs to investigate their biological activities. nih.gov For example, a study detailing the synthesis of seven A-type PAC analogs with a nitro (NO2) group on the A-ring explored their antimicrobial and antibiofilm properties against numerous foodborne bacteria. nih.gov

The findings from these studies are crucial for SAR expansion. It has been observed that synthetic analogs can exhibit higher antimicrobial activities than the natural compounds. acs.org For instance, among the synthesized nitro-analogs, the compound designated as "analog 4" (with one hydroxyl group on the B-ring and two on the D-ring) showed the highest antimicrobial activity. nih.gov This highlights how specific structural modifications can significantly influence biological function. Further analysis with a broader range of compounds is needed to establish more precise and rational SAR models. acs.orgmdpi.com

Table 2: Examples of Synthesized Procyanidin A-Type Analogs and Their Activity
Analog DescriptionSynthetic ApproachObserved ActivitySAR ImplicationReference
Analogs with NO2 group on A-ringNucleophilic attack of phloroglucinol or resorcinol on flavylium saltsEnhanced antimicrobial and antibiofilm activities against foodborne bacteria.The number and position of hydroxyl groups on the B- and D-rings influence antimicrobial potency. nih.gov
General A-type PAC analogsAddition to chalcones or flavylium saltsSynthetic analogs showed higher antimicrobial activities than natural PACs.Chemical modification can be a viable strategy to improve the biological efficacy of procyanidins. acs.org

Development of Targeted Delivery Systems for Preclinical Applications

Despite the promising biological activities of procyanidins, their application in preclinical and clinical settings is often hampered by factors such as low bioavailability. researchgate.net To overcome these limitations, the development of targeted drug delivery systems (TDDS) is an active area of research. nih.govmagtech.com.cndovepress.com These advanced systems are designed to deliver the compound specifically to the site of action, thereby increasing efficacy and minimizing potential systemic effects. dovepress.com

For proanthocyanidins, including Procyanidin A1, various nanocarrier-based strategies are being explored. nih.gov These include conjugation with targeting molecules or encapsulation within natural biopolymers like proteins and polysaccharides. nih.gov The principle behind active targeting involves functionalizing the surface of a nanocarrier with ligands (e.g., antibodies, aptamers, folic acid) that bind to specific receptors overexpressed on target cells, such as cancer cells. magtech.com.cndovepress.com

While specific delivery systems for Procyanidin A1 are still in early development, the strategies being applied to proanthocyanidins in general are highly relevant. nih.gov For instance, in the context of breast cancer treatment, advanced delivery approaches for proanthocyanidins are being investigated to improve their anticancer effects, which include triggering apoptosis and suppressing metastasis. nih.gov These delivery systems aim to improve the accumulation of the therapeutic agent at the tumor site through enhanced permeability and retention effects or active targeting. researchgate.net The development of such systems holds significant promise for translating the in vitro bioactivity of Procyanidin A1 into effective preclinical outcomes. nih.gov

Comparative Studies with Other A- and B-Type Procyanidins

Comparative studies between Procyanidin A1 and other procyanidins, particularly A-type and B-type dimers, are essential for understanding its unique biological profile. Procyanidins are categorized based on the linkage between their monomeric units; B-types have a single C-C bond, while A-types, like Procyanidin A1, possess an additional ether linkage. wur.nlbiointerfaceresearch.comnih.gov

Absorption and Stability: Research has shown significant differences in the gastrointestinal absorption and stability between A-type and B-type dimers. In a rat study, the A-type dimers Procyanidin A1 and A2 were found to be better absorbed from the small intestine than the B-type dimer Procyanidin B2. wur.nlnih.gov Furthermore, unlike their monomeric unit epicatechin, these absorbed dimers were not conjugated or methylated, which may allow them to retain their biological activity in the body. wur.nlnih.gov In an in vitro digestion model, Procyanidin A1 showed significantly higher stability during the gastric phase compared to Procyanidin B3. researchgate.net

Biological Activity: The antioxidant capacity can also vary between procyanidin types. One study found that B-type procyanidins, such as Procyanidin B3, displayed higher antioxidant activity than A-type procyanidins like Procyanidin A1 in a cupric reducing antioxidant capacity (CUPRAC) assay. nih.gov Conversely, another study investigating protective effects against cytotoxicity found that Procyanidin A1 and its digestion products exhibited the best protective effect compared to other tested compounds, including B-type procyanidins. researchgate.net In some cancer cell lines, certain non-galloylated B-type dimers showed more activity than A-type dimers. tandfonline.com These contrasting findings highlight that the relative efficacy of procyanidins is highly dependent on the specific biological endpoint being measured.

Table 3: Comparison of Procyanidin A1 with Other Procyanidins
FeatureProcyanidin A1 (A-Type)B-Type Procyanidins (e.g., B2, B3)Reference
StructureDouble linkage (C-C and ether bond) between units.Single C-C linkage between units. wur.nlnih.gov
Absorption (in rats)Better absorbed from the small intestine than B2.Less absorbed than A1 and A2. wur.nlnih.gov
Metabolism upon AbsorptionAbsorbed without conjugation or methylation.B2 is also absorbed without conjugation or methylation. nih.gov
Gastric Stability (in vitro)Higher stability (70.38%) compared to B3.Lower stability (15.25% for B3) compared to A1. researchgate.net
Antioxidant Activity (CUPRAC)Lower activity (TEAC of 1.75).Higher activity (TEAC of 4.87 for B3). nih.gov
Cytoprotective EffectExhibited the best protective effect against acrylamide-induced cytotoxicity.Showed less protective effect compared to A1. researchgate.net

Q & A

Q. Q: What methodologies are most reliable for structural identification and purity assessment of Procyanidin A1 in natural extracts?

A: Structural elucidation of Procyanidin A1 requires a combination of chromatographic and spectroscopic techniques. Key steps include:

  • Chromatographic Separation : Use YMC-gel ODS-AQ 120S50 columns for fractionation to isolate Procyanidin A1 from complex matrices .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (576.5 Da) and fragmentation patterns to distinguish it from isomers (e.g., Procyanidin A2) .
  • Nuclear Magnetic Resonance (NMR) : Analyze proton and carbon spectra to verify the interflavan linkage (A-type) and stereochemistry .
  • Purity Validation : Employ HPLC with UV detection (280 nm) and calculate purity via peak area normalization (>95% recommended for in vitro studies) .

Q. Table 1: Key Techniques for Procyanidin A1 Characterization

TechniqueParametersPurposeReference
ESI-MSPositive ion mode, m/z 577 [M+H]⁺Molecular weight confirmation
HPLC-UVC18 column, gradient elution (MeCN:H2O + 0.1% TFA)Purity assessment
¹H/¹³C NMRDMSO-d₆ solvent, 500 MHzStructural elucidation

Basic Research Question

Q. Q: What experimental models are validated for studying Procyanidin A1’s anti-inflammatory and anti-allergic mechanisms?

A: Established models include:

  • RAW264.7 Macrophages : Measure inhibition of LPS-induced TNF-α/IL-6 secretion via ELISA to assess anti-inflammatory activity .
  • RBL-2H3 Basophils : Evaluate degranulation suppression (e.g., β-hexosaminidase release) under antigen stimulation (IC₅₀ = 20.3 μM for Procyanidin A1) .
  • Human Vascular Endothelial Cells : Study NLRP3 inflammasome inhibition using Western blot or caspase-1 activity assays .

Note : Always include positive controls (e.g., dexamethasone for inflammation) and validate cell viability via MTT assays to exclude cytotoxicity .

Advanced Research Question

Q. Q: How can researchers resolve contradictions in reported mechanisms of Procyanidin A1’s action (e.g., PKC inhibition vs. Ca²⁺ channel modulation)?

A: Contradictions often arise from differing experimental conditions or cell types. To address this:

Dose-Response Analysis : Compare IC₅₀ values across studies (e.g., PKC inhibition in RBL-2H3 vs. Ca²⁺ flux in primary mast cells) .

Pathway-Specific Inhibitors : Use selective inhibitors (e.g., GF109203X for PKC) to isolate mechanisms in the same model .

Transcriptomic Profiling : Perform RNA-seq to identify differentially expressed genes under Procyanidin A1 treatment, highlighting dominant pathways .

Key Consideration : Cell-specific signaling cascades (e.g., RAW264.7 vs. RBL-2H3) may explain divergent results. Always contextualize findings with the model’s biological relevance .

Advanced Research Question

Q. Q: What strategies optimize in vivo study design to evaluate Procyanidin A1’s pharmacokinetics and bioavailability?

A: Key considerations include:

  • Animal Models : Use OVA-immunized mice to measure serum IgE/IgG1 suppression (dose range: 10–50 mg/kg, oral administration) .
  • Bioavailability Enhancement : Formulate with cyclodextrins or lipid nanoparticles to improve solubility (DMSO stock: 95.4 mM) .
  • Analytical Methods : Quantify plasma concentrations via LC-MS/MS (LOQ ≤ 1 ng/mL) and assess metabolite profiles .

Q. Table 2: In Vivo Parameters for Procyanidin A1

ParameterMethod/ModelReference
Dose Range10–50 mg/kg (oral) in mice
Key BiomarkersSerum IgE, IgG1, IL-4, IL-13
Detection LimitLC-MS/MS with LOQ ≤ 1 ng/mL

Advanced Research Question

Q. Q: How can researchers investigate synergistic effects between Procyanidin A1 and other polyphenols in complex biological systems?

A: Use combinatorial approaches:

Checkerboard Assays : Test Procyanidin A1 with epicatechin or resveratrol in anti-inflammatory models (e.g., RAW264.7) to calculate synergy scores (FIC index) .

Network Pharmacology : Construct protein interaction networks to identify overlapping targets (e.g., NF-κB, MAPK) using databases like STRING .

Metabolomic Profiling : Apply UPLC-QTOF-MS to track metabolite shifts in co-treatment groups vs. monotherapies .

Caution : Account for solubility conflicts (e.g., DMSO tolerance limits) when designing co-treatment experiments .

Advanced Research Question

Q. Q: What analytical methods best quantify Procyanidin A1 in plant extracts with high polyphenol complexity?

A: Prioritize specificity and sensitivity:

  • HPLC-DAD : Use C18 columns with gradient elution (0.1% formic acid) and quantify at 280 nm .
  • LC-ESI-MS/MS : Employ MRM mode (m/z 577 → 425/289) to distinguish Procyanidin A1 from co-eluting isomers .
  • Standard Addition Method : Spike extracts with pure Procyanidin A1 to correct for matrix effects .

Validation Metrics : Report LOD (≤0.1 μg/mL), LOQ (≤0.5 μg/mL), and recovery rates (90–110%) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.